Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethoxy group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl piperidine with ethyl chloroformate to form an intermediate, which is then reacted with ethyl oxalyl chloride to produce the final compound. The reaction conditions often require the use of solvents such as acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the combination of a benzyl group with a piperidine ring and an ethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
303037-53-8 |
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Molecular Formula |
C17H25ClN2O4 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-2-22-15(20)12-17(18)8-10-19(11-9-17)16(21)23-13-14-6-4-3-5-7-14;/h3-7H,2,8-13,18H2,1H3;1H |
InChI Key |
XDJROSVJMSIVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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